

Flufenoximacil molecular structure and IUPAC name

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flufenoximacil*

Cat. No.: B13867611

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An In-depth Technical Guide to **Flufenoximacil**: Molecular Structure, IUPAC Nomenclature, and Mechanism of Action

For researchers, scientists, and professionals engaged in drug development and agrochemical innovation, this document provides a comprehensive technical overview of **Flufenoximacil**, a next-generation herbicide. This guide details its molecular characteristics, physicochemical properties, and mechanism of action, supplemented with a visualization of its interaction with the protoporphyrinogen oxidase enzyme.

Molecular Structure and IUPAC Name

Flufenoximacil is a complex synthetic organic molecule with specific stereochemistry that is crucial for its biological activity.

IUPAC Name: methyl (2R)-2-{{(E)-({{2-chloro-4-fluoro-5-[3-methyl-2,6-dioxo-4-(trifluoromethyl)-3,6-dihydropyrimidin-1(2H)-yl]phenyl}methylidene)amino}oxy}propanoate[1][2][3]

Molecular Formula: C₁₇H₁₄ClF₄N₃O₅[3]

Structure:

The molecular structure of **Flufenoximacil** is characterized by a substituted phenyl ring linked to a pyrimidinedione heterocyclic system. An oxime ether side chain containing a chiral center

is also a key feature.

(Image of the 2D structure of **Flufenoximacil** should be inserted here if available in the execution environment)

Canonical SMILES: C--INVALID-LINK--

O/N=C/C1=CC(=C(C=C1Cl)F)N2C(=O)C=C(N(C2=O)C)C(F)(F)F

InChI Key: ZZGYBWJUIGAFSS-FVYVAXIKSA-N[3][4]

Physicochemical and Biological Properties

A summary of the key physicochemical and biological characteristics of **Flufenoximacil** is presented in the table below. These properties are essential for understanding its environmental fate, bioavailability, and herbicidal efficacy.

Property	Value	Source
Molecular Weight	451.8 g/mol	[4]
XLogP3	2.9	[4]
Hydrogen Bond Donor Count	0	[4]
Hydrogen Bond Acceptor Count	8	[4]
Rotatable Bond Count	7	[4]
Exact Mass	451.0558109 g/mol	[4]
Topological Polar Surface Area	88.5 Å ²	[4]
Heavy Atom Count	30	[4]
Biological Activity	Herbicide, Protoporphyrinogen Oxidase Inhibitor	[5][6]
Mode of Action	Contact-based, non-selective herbicide	[5][6]

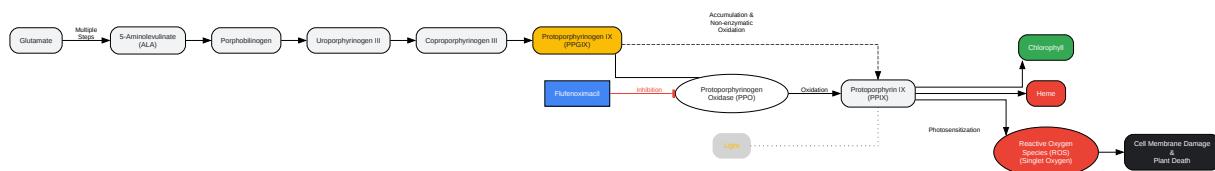
Mechanism of Action: Inhibition of Protoporphyrinogen Oxidase (PPO)

Flufenoximacil's herbicidal activity stems from its function as a potent inhibitor of the enzyme protoporphyrinogen oxidase (PPO), also known as Protopox.[1] This enzyme is critical in the biosynthesis of both chlorophyll in plants and heme in animals, as it catalyzes the oxidation of protoporphyrinogen IX (PPGIX) to protoporphyrin IX (PPIX).[1][7]

The inhibition of PPO by **Flufenoximacil** leads to the accumulation of PPGIX in the cytoplasm.[7] This accumulated PPGIX is then non-enzymatically oxidized to PPIX. When exposed to light, this excess PPIX, a photosensitizing molecule, generates singlet oxygen.[7] These highly reactive oxygen species cause rapid lipid peroxidation and destruction of cell membranes, leading to cellular leakage, necrosis, and ultimately, the death of the plant.[1] This light-dependent, rapid "burn-down" effect is characteristic of PPO-inhibiting herbicides.[1]

Visualizing the Mechanism of Action

The following diagram illustrates the chlorophyll and heme biosynthesis pathway, highlighting the role of protoporphyrinogen oxidase and the inhibitory action of **Flufenoximacil**.



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Mechanism of action of **Flufenoximacil**.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of **Flufenoximacil** are proprietary to its developers. However, a general overview of the synthetic and assay methodologies can be described.

Synthesis of Flufenoximacil

The synthesis of **Flufenoximacil** is a multi-step process that likely involves the following key stages:[8]

- Formation of Key Intermediates: This would involve the synthesis of the substituted phenyl-pyrimidinedione core and the chiral oxime ether side chain separately.
- Coupling Reaction: A crucial step would be the coupling of the phenyl-pyrimidinedione intermediate with the side-chain precursor to form the final molecule.
- Purification: The crude product would undergo purification, likely using techniques such as column chromatography, to isolate **Flufenoximacil** in high purity.

In Vitro PPO Inhibition Assay

To determine the inhibitory activity of **Flufenoximacil** against the PPO enzyme, an in vitro assay would be conducted. A generalized protocol would involve:

- Enzyme Preparation: Isolation and purification of PPO from a plant source.
- Assay Reaction: A reaction mixture would be prepared containing the purified PPO enzyme, its substrate (protoporphyrinogen IX), and varying concentrations of **Flufenoximacil**.
- Activity Measurement: The rate of formation of protoporphyrin IX would be measured spectrophotometrically.
- IC₅₀ Determination: The concentration of **Flufenoximacil** required to inhibit 50% of the PPO enzyme activity (IC₅₀) would be calculated to quantify its inhibitory potency.

Applications and Significance

Flufenoximacil is a broad-spectrum, contact-based, non-selective herbicide.^{[5][6]} It has demonstrated high efficacy against a wide range of weed species, including those that have developed resistance to other herbicides like glyphosate and glufosinate.^[5] Its rapid action and effectiveness at low doses make it a valuable tool in modern agriculture for weed management in various settings such as plantations, orchards, and non-croplands.^[5] The development of **Flufenoximacil** represents a significant advancement in the ongoing effort to manage herbicide resistance and ensure global food security.

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- To cite this document: BenchChem. [Flufenoximacil molecular structure and IUPAC name]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b13867611#flufenoximacil-molecular-structure-and-iupac-name>

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